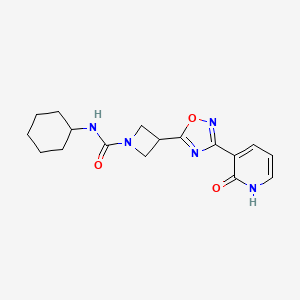
N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Activity
Recent studies have explored the synthesis and biological evaluation of novel dihydropyridine derivatives, including compounds structurally related to N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, for their antitubercular activity. The derivatives were designed and synthesized using Hantzsch condensation, showing significant inhibition of Mycobacterium tuberculosis growth in vitro. Aromatic carboxamide-containing compounds demonstrated greater potency than cyclohexyl derivatives, with the most potent compound being a 4-nitrophenyl derivative. These findings suggest a promising direction for the development of new antitubercular agents (Iman et al., 2015).
Positive Allosteric Modulators
A novel series of aryl azetidinyl oxadiazoles have been identified as potent mGluR5 positive allosteric modulators (PAMs), which include structural motifs related to this compound. These compounds exhibited improved physicochemical properties and significant mGluR5 PAM activity, highlighting their potential for the development of new therapeutic agents targeting neurological disorders (Packiarajan et al., 2012).
Conformational Properties and Cytotoxicity
Research on ascidiacyclamide (ASC) analogues, including structures incorporating cyclic α-amino acids in place of oxazoline residues, has provided insights into their conformational properties and cytotoxic activity. Substitutions with proline or homologues such as azetidine-2-carboxylic acid were explored, revealing novel square structures stabilized by intramolecular hydrogen bonds. Interestingly, among these analogues, compounds without cytotoxicity were identified, offering a basis for the development of new compounds with specific biological activities (Asano et al., 2017).
Novel Synthesis Methods
Innovative synthetic methods have been developed for creating (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, utilizing sequential aza-Wittig/cycloaddition/ring-transformation reactions. This research contributes to the field of organic synthesis by providing novel pathways for generating complex heterocyclic structures, potentially including this compound-related compounds (Okawa et al., 1997).
Electrophilic Aminations and Heterocyclic Syntheses
Research into electrophilic aminations using oxaziridines has provided valuable insights into the synthesis of azines, hydrazines, and various aminodicarboxylic derivatives. These methodologies offer potential pathways for the synthesis of compounds structurally related to this compound, contributing to the development of new heterocyclic compounds with diverse biological activities (Andreae & Schmitz, 1991).
Propiedades
IUPAC Name |
N-cyclohexyl-3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-15-13(7-4-8-18-15)14-20-16(25-21-14)11-9-22(10-11)17(24)19-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUNUIDYIHCIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)

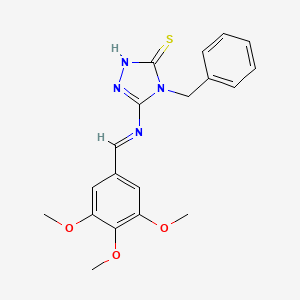

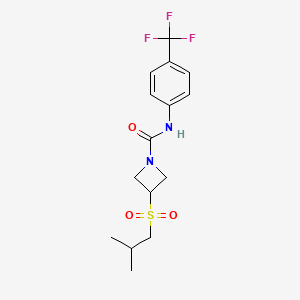

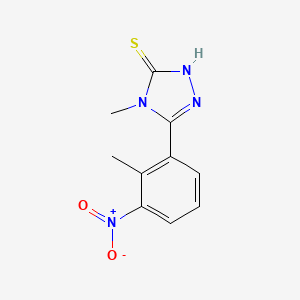


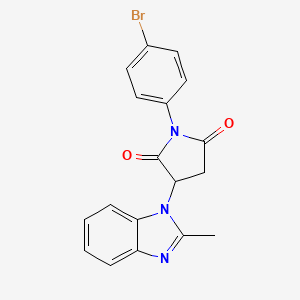
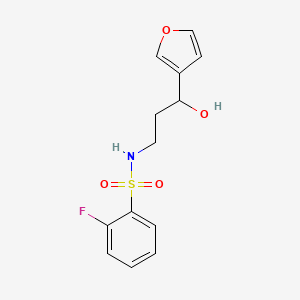
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2892517.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)
